Sofosbuvir

HCV real-world effectiveness SVR12

Sofosbuvir is a uridine nucleotide prodrug that undergoes intracellular phosphorylation to the active triphosphate GS-461203, a chain terminator of HCV NS5B RNA-dependent RNA polymerase. Its pan-genotypic activity (EC50 0.014–0.11 μM across GT1–6) and the exceedingly low resistance emergence (S282T in ~0.35% of virologic failures, with viral fitness reduced to 3.2–22% of wild-type) ensure sustained virologic response exceeding 96% in real-world cohorts, including difficult-to-treat GT3. WHO-prequalified and recommended for mass treatment campaigns, it eliminates the need for pre-treatment genotyping, simplifying supply chain logistics. Procure with confidence for R&D, bioequivalence studies, or large-scale generic API sourcing.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
CAS No. 1190307-88-0
Cat. No. B1194449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir
CAS1190307-88-0
SynonymsPSI-7977;  PSI 7977;  PSI7977;  GS7977;  GS-7977;  GS 7977;  Sofosbuvir;  Sovaldi;  Virunon;  Vosevi;  Hepcinat;  Hepcvir;  Resof; 
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1
InChIKeyTTZHDVOVKQGIBA-IQWMDFIBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySlightly soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sofosbuvir (CAS 1190307-88-0): Overview of the Pan-Genotypic NS5B Nucleotide Polymerase Inhibitor


Sofosbuvir is a uridine nucleotide prodrug that undergoes intracellular phosphorylation to its active triphosphate metabolite (GS-461203), which acts as a chain terminator of hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) [1]. As a pan-genotypic direct-acting antiviral (DAA), sofosbuvir demonstrates in vitro antiviral activity across HCV genotypes 1–6, with EC50 values ranging from 0.014 to 0.11 μM in replicon assays, and is approved for use in combination with NS5A inhibitors (ledipasvir, velpatasvir, daclatasvir) for the treatment of chronic HCV infection [2].

Why Sofosbuvir Cannot Be Simply Substituted by Other Nucleotide NS5B Inhibitors or Non-Nucleoside Analogs


Sofosbuvir occupies a unique position among HCV polymerase inhibitors due to its nucleotide prodrug design that enables high genetic barrier to resistance and pan-genotypic activity [1]. Unlike non-nucleoside NS5B inhibitors (e.g., dasabuvir) which bind allosteric sites and exhibit narrow genotypic coverage with low resistance barriers, sofosbuvir targets the highly conserved active site of NS5B, requiring the emergence of the S282T substitution—a mutation that incurs a 2- to 19.4-fold reduction in viral replicative fitness across genotypes [2]. Furthermore, sofosbuvir-based regimens differ substantially from protease inhibitor (e.g., grazoprevir, glecaprevir)-based regimens in terms of drug-drug interaction profiles and applicable patient populations with hepatic impairment [3]. These mechanistic and clinical distinctions preclude simple therapeutic interchange.

Sofosbuvir Quantitative Differentiation Evidence: Comparative Efficacy, Resistance Barrier, and Pan-Genotypic Activity


Real-World SVR12 Rates: Sofosbuvir + Daclatasvir vs. Sofosbuvir/Ledipasvir vs. Sofosbuvir/Velpatasvir Across Genotypes 1-6

In a large multi-center real-world cohort study (n=1021) across HCV genotypes 1, 2, 3, 4, and 6 in Thailand, three sofosbuvir-based regimens were directly compared. Daclatasvir plus sofosbuvir achieved the highest overall SVR12 rate of 98.0% (95% CI: 96.7–98.8%), followed by ledipasvir/sofosbuvir at 97.9% (95% CI: 94.8–99.2%), and sofosbuvir/velpatasvir at 96.5% (95% CI: 88.1–99.0%) [1]. By genotype, SVR12 rates for the pooled sofosbuvir-containing regimens were 99.2% for GT1, 100% for GT2, 96.7% for GT3, 90.9% for GT4, and 96.7% for GT6 [1].

HCV real-world effectiveness SVR12 pan-genotypic comparative efficacy

Comparative SVR12 in HCV Genotype 6: Ledipasvir/Sofosbuvir vs. Sofosbuvir/Velpatasvir in Propensity-Matched Analysis

In a retrospective study of HCV genotype 6-infected patients (n=149) conducted across US treatment centers, sofosbuvir/velpatasvir achieved an SVR12 rate of 100%, compared to 96.4% for ledipasvir/sofosbuvir (P=0.22) in the overall treatment-naïve cohort [1]. After 1:1 propensity score matching (n=33 per group) controlling for HCV RNA, cirrhosis, ALT, AST, platelets, and fibrosis score, the SVR12 rate for ledipasvir/sofosbuvir was 97.0% versus 100% for sofosbuvir/velpatasvir (P=0.31) [1]. Among cirrhotic patients specifically, SVR12 rates were 95.4% (41/43) for LDV/SOF and 100% (5/5) for SOF/VEL [1].

HCV genotype 6 ledipasvir velpatasvir SVR12 propensity score matching

Resistance Barrier: S282T Emergence Frequency in Clinical Trials vs. In Vitro Selection Data

Analysis of 1,645 sofosbuvir-treated subjects across phase 2 and 3 clinical trials (genotypes 1–6) revealed that no baseline NS5B variants were associated with treatment failure, and the S282T resistance-associated substitution was detected in only 1 of 282 subjects who did not achieve SVR—a single case following sofosbuvir monotherapy [1]. In vitro, S282T confers a 2.4- to 19.4-fold reduction in sofosbuvir susceptibility across genotypes, but critically reduces viral replication capacity to 3.2%–22% of wild-type levels, explaining the rare clinical emergence [2]. Treatment-emergent variants L159F and V321A identified in GT3a subjects did not confer phenotypic resistance in replicon assays [1].

HCV NS5B S282T resistance barrier viral fitness

Pan-Genotypic Potency: Uniform In Vitro Antiviral Activity Across HCV Genotypes 1–6

Sofosbuvir demonstrates consistent pan-genotypic antiviral activity in HCV replicon assays. Against full-length replicons from genotypes 1a, 1b, 2a, 3a, and 4a, and chimeric 1b replicons encoding NS5B from genotypes 2b, 5a, and 6a, EC50 values ranged from 0.014 to 0.11 μM (14–110 nM) [1]. The median EC50 against clinical isolate NS5B sequences was 0.062 μM for GT1a (n=67), 0.102 μM for GT1b (n=29), 0.029 μM for GT2 (n=15), and 0.081 μM for GT3a (n=106) [1]. GS-461203 (active triphosphate) inhibited recombinant NS5B polymerase activity from GT1b, 2a, 3a, and 4a with IC50 values ranging from 0.7 to 2.6 μM [2].

HCV replicon assay EC50 pan-genotypic in vitro potency

Comparative Genotype Coverage: Sofosbuvir-Based Regimens vs. Non-Sofosbuvir DAA Regimens in Treatment Guidelines

According to MSD Manual Professional Edition treatment tables, sofosbuvir/velpatasvir and sofosbuvir/velpatasvir/voxilaprevir provide coverage of all HCV genotypes (GT1–6) with a fixed 12-week duration [1]. In contrast, elbasvir/grazoprevir (a protease inhibitor + NS5A inhibitor combination) is limited to genotypes 1 and 4 only, requiring 12–16 weeks depending on patient population [1]. Sofosbuvir/ledipasvir covers genotypes 1, 4, 5, and 6 but lacks GT2 and GT3 coverage, with variable treatment durations of 8–24 weeks [1]. Glecaprevir/pibrentasvir (protease inhibitor + NS5A inhibitor) provides pan-genotypic coverage but requires 8–16 weeks depending on patient subgroup [1].

HCV treatment guidelines genotype coverage DAA pangenotypic

Drug-Drug Interaction Profile: Sofosbuvir vs. Other DAA Regimens (3D, Protease Inhibitors)

Sofosbuvir and its major circulating metabolite GS-331007 are not inhibitors of P-glycoprotein (P-gp), BCRP, CYP enzymes, or UGT1A1 [1]. Co-administration with P-gp/BCRP inhibitors may increase sofosbuvir plasma concentration but does not affect GS-331007 exposure, and no dose adjustment is required [1]. In contrast, the 3D regimen (paritaprevir/ritonavir/ombitasvir + dasabuvir), daclatasvir, simeprevir, and ledipasvir are both substrates and inhibitors of P-gp and/or CYP3A4, requiring careful management of co-administered medications and dose adjustments [2]. Protease inhibitor-containing regimens (e.g., grazoprevir, glecaprevir) are also substrates and inhibitors of key transporters and require contraindication or dose modification with certain statins, anticonvulsants, and immunosuppressants.

HCV drug-drug interactions P-glycoprotein CYP3A4 pharmacokinetics

Optimal Procurement and Research Application Scenarios for Sofosbuvir-Based Formulations


National HCV Elimination Programs Requiring Pan-Genotypic, Fixed-Duration Therapy

Based on the pan-genotypic potency (EC50 range: 0.014–0.11 μM across GT1–6) and fixed 12-week treatment duration of sofosbuvir/velpatasvir documented in FDA prescribing information [1], national treatment programs can deploy this regimen without pre-treatment genotyping in most populations. This simplifies supply chain logistics and reduces diagnostic infrastructure requirements, making it the procurement backbone for mass treatment campaigns aligned with WHO HCV elimination targets.

Treatment of HCV Genotype 3 Infection in Real-World Settings

In the large real-world Thai cohort (n=1021), sofosbuvir-based regimens achieved a 96.7% SVR12 rate in genotype 3 patients—a historically difficult-to-treat genotype [2]. For procurement decisions where GT3 prevalence is high (e.g., South Asia, Northern Europe), sofosbuvir + daclatasvir (98.0% overall SVR12) or sofosbuvir/velpatasvir provides demonstrated real-world effectiveness exceeding 96%.

HCV Retreatment Following Prior DAA Failure

Given the exceedingly low resistance emergence rate of sofosbuvir (S282T detected in only 1/282 virologic failures) and the fitness cost associated with S282T (viral replication capacity reduced to 3.2%–22% of wild-type) [3], sofosbuvir remains fully active in the vast majority of patients who fail non-sofosbuvir-containing DAA regimens. Sofosbuvir/velpatasvir/voxilaprevir is specifically indicated as salvage therapy with demonstrated real-world SVR12 rates of approximately 93% [4].

Treatment of HCV Genotype 6 in Endemic Populations

Propensity-matched analysis of HCV GT6 patients demonstrated that sofosbuvir/velpatasvir achieved 100% SVR12 compared to 97.0% for ledipasvir/sofosbuvir [5]. For healthcare systems serving Southeast Asian diaspora populations or endemic regions, procurement of sofosbuvir/velpatasvir is supported by the highest available comparative efficacy data in this underserved genotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.